3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(18-14-4-2-8-23-14)20-7-1-3-11(10-20)9-13-17-15(19-22-13)12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXTXFGEPBBYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling of the thiophene ring: This step typically involves the use of thiophene derivatives and coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ring-opened products.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
ADMET Properties :
- C22: Non-carcinogenic, non-hepatotoxic, and compliant with Lipinski’s rules (molecular weight <500, logP <5).
- C29 : Exhibited moderate hepatotoxicity risk but favorable intestinal absorption.
- Target Compound: No direct data, but the cyclopropyl group may reduce hepatotoxicity risks compared to C22’s fluorophenyl moiety, which is associated with halogen-related metabolic liabilities .
Drug-Likeness :
| Parameter | Target Compound | C22 | C29 |
|---|---|---|---|
| Molecular Weight | 332.42 | 407.45 | 286.31 |
| logP | ~3.2 (predicted) | 4.1 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| CYP2C19 Inhibition | Unreported | Yes | No |
Biological Activity
The compound 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 329.4 g/mol. The structure features a piperidine ring substituted with a thiophene group and an oxadiazole moiety, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O2S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1705938-60-8 |
Anticancer Properties
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results in inhibiting various cancer cell lines. In vitro studies have reported IC50 values indicating effective antiproliferative activity against multiple tumor types:
- IC50 Values Against Cancer Cell Lines:
- Human colon adenocarcinoma (HT-29): 120 nM
- Human lung adenocarcinoma (A549): 92.4 µM
- Renal cancer (RXF 486): 1.143 µM
These findings suggest that the compound could act as a tubulin inhibitor, disrupting mitotic processes in cancer cells .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Tubulin Inhibition : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Interaction : Similar compounds have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds in the oxadiazole class:
- Study on Antiproliferative Activity :
- Synthesis and Optimization :
Summary of Findings
The emerging data on This compound suggests it possesses significant potential as an anticancer agent due to its ability to inhibit tumor cell growth through multiple mechanisms. The integration of oxadiazole and piperidine structures appears to enhance its biological efficacy.
Q & A
How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Answer:
The synthesis involves sequential reactions, including cyclopropane ring formation, oxadiazole heterocycle assembly, and carboxamide coupling. Key optimization strategies include:
- Temperature control : Maintaining precise temperatures during cyclization (e.g., 80–100°C for oxadiazole formation) to minimize side products .
- Solvent selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency and solubility .
- Catalysts : Employing coupling agents like HATU or EDCI for amide bond formation to reduce reaction time .
- Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC to isolate the final product with >95% purity .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the piperidine, oxadiazole, and thiophene moieties by matching peak assignments to predicted chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 318.40 g/mol (C17H20N4O2S) .
- HPLC : Purity assessment via reverse-phase HPLC with UV detection at 254 nm .
How should researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Receptor binding assays : Use radioligand displacement assays (e.g., for GPCRs or kinases) to identify target affinity. For example, test inhibition of 5-lipoxygenase (5-LOX) if inflammation is a focus, referencing structural analogs .
- In vitro functional assays : Measure second-messenger responses (e.g., cAMP or calcium flux) in cell lines expressing putative targets .
- In vivo efficacy : Dose-response studies in disease models (e.g., rodent pain models) to correlate pharmacokinetics with pharmacodynamics .
What strategies address poor aqueous solubility during pharmacological testing?
Answer:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Salt formation : Explore hydrochloride or sodium salts via pH adjustment during crystallization .
- Nanoparticle encapsulation : Employ liposomal or PLGA carriers for sustained release in vivo .
How can structure-activity relationship (SAR) studies be conducted to guide derivatization?
Answer:
- Core modifications : Synthesize analogs with substituted thiophene (e.g., 3-thienyl vs. 2-thienyl) or oxadiazole (e.g., methyl vs. cyclopropyl) groups .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses against targets like FLAP or COX-2 .
- Biological screening : Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical functional groups .
How should contradictory data on biological activity be resolved?
Answer:
- Assay validation : Replicate results across independent labs using standardized protocols (e.g., IC50 determination in triplicate) .
- Off-target profiling : Screen against panels of unrelated targets (e.g., CEREP panels) to rule out nonspecific effects .
- Pharmacokinetic analysis : Measure plasma/tissue concentrations to confirm exposure correlates with observed effects .
What methodologies predict metabolic stability and metabolite identification?
Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring parent compound depletion via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions, critical for drug-drug interaction risks .
- Metabolite profiling : Employ UPLC-QTOF-MS to identify oxidation (e.g., piperidine N-oxidation) or hydrolysis products .
What purification techniques are optimal for isolating intermediates and the final product?
Answer:
- Flash chromatography : For intermediates, use silica gel with ethyl acetate/hexane gradients (e.g., 20% → 50% EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization to enhance purity .
- Preparative HPLC : Employ C18 columns with acetonitrile/water (+0.1% TFA) for challenging separations .
How can binding interactions with biological targets be analyzed quantitatively?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry via heat release during ligand-target interaction .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds or hydrophobic interactions .
How do stereochemical considerations impact the compound’s activity, and how can chirality be controlled?
Answer:
- Chiral synthesis : Use enantioselective catalysts (e.g., BINAP-Ru complexes) for asymmetric cyclopropanation .
- Chiral chromatography : Resolve enantiomers via Chiralpak AD-H columns to isolate active stereoisomers .
- Stereochemical SAR : Compare R vs. S configurations in biological assays to determine enantiomer-specific potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
